molecular formula C13H17ClN2O4S B2615865 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine CAS No. 749920-16-9

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No. B2615865
CAS RN: 749920-16-9
M. Wt: 332.8
InChI Key: YIKHDNAYAGNMPZ-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine” is a chemical compound with the CAS Number 53162-43-9 . It is a powder in physical form . The compound has a molecular weight of 304.75 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O4S/c12-10-5-4-9 (8-11 (10)14 (15)16)19 (17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 304.75 .

Scientific Research Applications

Synthesis and Applications in Drug Development

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine, due to its structural components, finds its significance in the synthesis of various pharmaceuticals and biochemical compounds. The presence of the sulfonyl and nitro groups makes it a potential intermediate for the development of tumor-growth inhibitors and antimicrobial agents. For instance, the synthesis of a tumor-growth inhibitor, dihydrochloride of 1-nitro-9-/dimethylamino-propylamino/-acridine (C-283), which is labeled in the acridine ring and side chain for studies on its mechanism of action, demonstrates the compound's applicability in medicinal chemistry (Kołodziejczyk & Arendt, 1975).

Advancements in Chemical Synthesis Techniques

The chemical's reactivity and functional groups also allow for advancements in synthetic chemistry techniques. A notable method involves the generation of sulfene derivatives, where chlorosulfonylmethylene(dimethyl)ammonium chloride, a compound structurally related to 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine, is used as a reactive dehydrating agent. This method facilitates efficient entry into various cycloaddition reactions, demonstrating the compound's utility in creating complex organic molecules (Prajapati et al., 1993).

Development of Carbonic Anhydrase Inhibitors

Furthermore, the chemical framework of 1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine has been utilized in the development of novel carbonic anhydrase inhibitors. A study showcases how 4-chloro-3-nitrobenzenesulfonamide, a related compound, reacts with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides. These derivatives exhibit strong inhibition against therapeutically relevant human carbonic anhydrases, highlighting the compound's potential in designing new therapeutic agents (Sapegin et al., 2018).

Mechanism of Action

While the specific mechanism of action for “1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine” is not available, a related compound “[1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM)” has been used as a bioactive agent for inhibiting tumor growth and angiogenesis via mitogen-activated protein kinase (MAPK) and NF-κB blocking .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-9-5-10(2)8-15(7-9)21(19,20)11-3-4-12(14)13(6-11)16(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKHDNAYAGNMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-nitrobenzenesulfonyl)-3,5-dimethylpiperidine

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